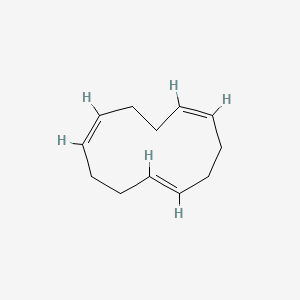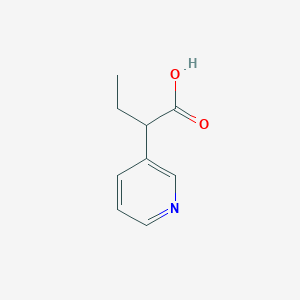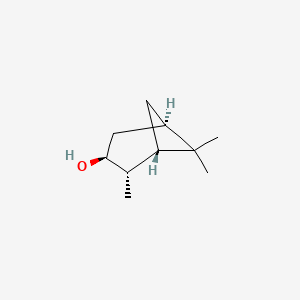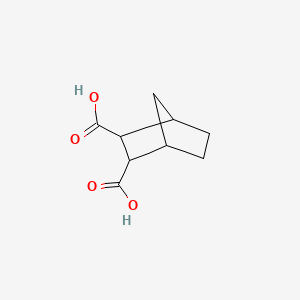
(Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate: is a complex compound that combines organic and inorganic chemistry The organic component, (Z)-4-Hydroxypent-3-en-2-one, is an enone with a hydroxyl group, while praseodymium is a rare earth metal The hydrate form indicates the presence of water molecules in the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and dehydration steps. The praseodymium component can be introduced through complexation reactions with praseodymium salts, such as praseodymium nitrate or chloride, in the presence of the organic ligand.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions under controlled temperature and pressure conditions. The praseodymium complexation can be achieved through continuous flow processes, ensuring high yield and purity. The final hydrate form is obtained by crystallization from aqueous solutions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (Z)-4-Hydroxypent-3-en-2-one can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The enone can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxopent-3-en-2-one or 4-oxopentanoic acid.
Reduction: Formation of 4-hydroxypentanol.
Substitution: Formation of 4-chloropent-3-en-2-one or 4-bromopent-3-en-2-one.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, the compound’s metal complexes are investigated for their potential as imaging agents or therapeutic agents due to the unique properties of praseodymium.
Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems, leveraging the metal’s ability to form stable complexes with bioactive molecules.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as catalysts for chemical reactions and components in electronic devices.
Mecanismo De Acción
The mechanism of action of (Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate involves the interaction of the organic ligand with metal ions. The hydroxyl and enone groups facilitate coordination with praseodymium, forming stable complexes. These complexes can interact with biological molecules or catalyze chemical reactions through electron transfer processes.
Comparación Con Compuestos Similares
(E)-4-Hydroxypent-3-en-2-one: The geometric isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
4-Hydroxypent-2-en-2-one: A structural isomer with the hydroxyl group at a different position.
Praseodymium acetate hydrate: Another praseodymium complex with different organic ligands.
Uniqueness: The unique combination of (Z)-4-Hydroxypent-3-en-2-one with praseodymium and water molecules in the hydrate form gives this compound distinct chemical properties
Propiedades
Número CAS |
28105-87-5 |
|---|---|
Fórmula molecular |
C15H24O6Pr |
Peso molecular |
441.25 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Clave InChI |
GJBVHFHGJITKDR-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Pr] |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Pr] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro-[2,2]-paracyclophane](/img/structure/B3422945.png)

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)









![[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL](/img/structure/B3423025.png)
